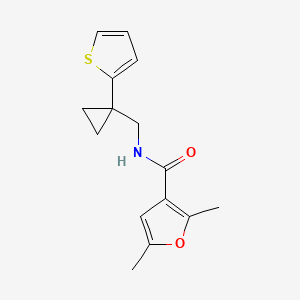![molecular formula C17H13N5O B2570567 N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021134-38-2](/img/structure/B2570567.png)
N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of the pyrazolopyrimidine class of compounds .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The process involves the design and evaluation of a novel class of pyrazolopyrimidine-based derivatives . The target compounds have shown significant improvement in antiproliferative activity compared to the lead compound .
Molecular Structure Analysis
The molecular structure of “N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is based on the pyrazolopyrimidine scaffold . This structure is characterized by a pyrazole ring fused with a pyrimidine ring .
科学的研究の応用
Antitubercular Agent
N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: has been identified as a potent antitubercular compound. It exhibits a minimum inhibitory concentration (MIC) of 0.488 µM against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. This compound was highlighted for its non-cytotoxicity to the Vero cell line, making it a promising candidate for further development as an anti-TB medication .
BTK Inhibitor for Mantle Cell Lymphoma
This compound has also been designed as a reversible inhibitor of Bruton’s tyrosine kinase (BTK), with potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines. BTK is a key component in B-cell receptor signaling pathways, which are crucial for the survival and proliferation of B cells. The inhibition of BTK can disrupt these pathways, providing a therapeutic strategy for B-cell malignancies .
Antiproliferative Activity
The compound has shown significant antiproliferative activity in various cell lines. It has been part of a study where derivatives demonstrated single-digit micromolar potency in inhibiting the proliferation of MCL cells. This suggests its potential use as an antitumor agent, particularly in the context of B-cell lymphomas .
Mitochondrial Membrane Potential Disruption
One of the derivatives of this compound, specifically designed for MCL treatment, was found to disturb mitochondrial membrane potential and increase reactive oxygen species levels in a dose-dependent manner in Z138 cells. This indicates its potential role in inducing apoptosis through mitochondrial pathways .
Caspase 3-Mediated Apoptotic Pathway Induction
The same derivative that affects mitochondrial membrane potential also induces cell apoptosis through the caspase 3-mediated apoptotic pathway in Z138 cells. This pathway is a critical component of programmed cell death, and its activation by the compound could be leveraged for therapeutic purposes .
Mycobacterial Oxidative Phosphorylation Pathway Probe
Another application of this class of compounds is as a chemical probe to investigate the function of the mycobacterial Cyt-bd under various physiological conditions. This is important for understanding the mechanisms of action of potential antitubercular drugs and could lead to the development of new therapeutic strategies .
作用機序
Target of Action
The primary target of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This compound has shown potent in vitro activity against this strain .
Mode of Action
The exact mode of action of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine It has been observed that the compound has a significant inhibitory effect on the growth of mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Given its inhibitory effect on mycobacterium tuberculosis, it can be inferred that it interferes with the essential biochemical pathways of this bacterium .
Pharmacokinetics
The pharmacokinetic properties of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine It is noted that all the potent compounds from this series, includingN-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , have a ClogP value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The result of the action of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the inhibition of the growth of Mycobacterium tuberculosis. It has been found to have a minimum inhibitory concentration (MIC) value of 0.488 µM against this strain, indicating its potent antitubercular activity .
将来の方向性
特性
IUPAC Name |
N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-2-4-13(5-3-1)23-14-8-6-12(7-9-14)21-16-15-10-20-22-17(15)19-11-18-16/h1-11H,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLPSPZKDSTVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B2570486.png)
![4-[(E)-2-(2-thienyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2570487.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine](/img/structure/B2570489.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2570490.png)

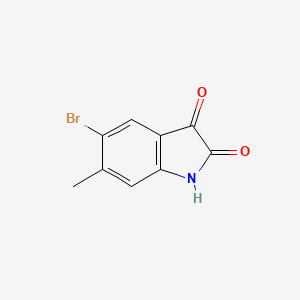
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2570494.png)
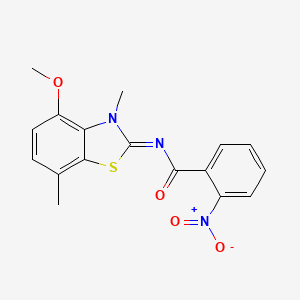
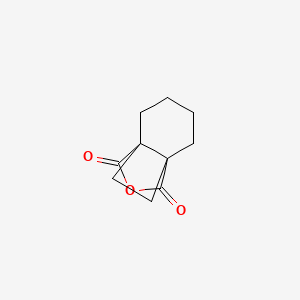
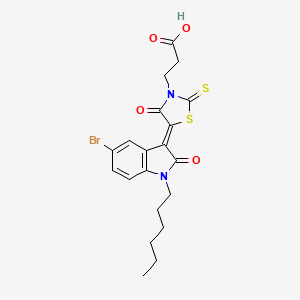
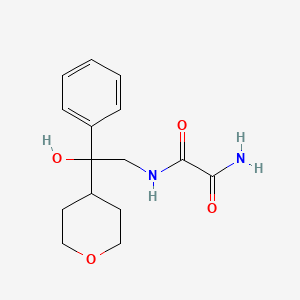
![tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2570504.png)
